Bis-Tos-(2-hydroxyethyl disulfide)
CAS No.: 69981-39-1
Cat. No.: VC0521492
Molecular Formula: C18H22O6S4
Molecular Weight: 462.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69981-39-1 |
---|---|
Molecular Formula | C18H22O6S4 |
Molecular Weight | 462.6 g/mol |
IUPAC Name | 2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]ethyl 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C18H22O6S4/c1-15-3-7-17(8-4-15)27(19,20)23-11-13-25-26-14-12-24-28(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 |
Standard InChI Key | BBGVCMPJFAYXLJ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCOS(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCOS(=O)(=O)C2=CC=C(C=C2)C |
Appearance | Solid powder |
Introduction
Chemical Structure and Functional Attributes
Molecular Architecture
Bis-Tos-(2-hydroxyethyl disulfide) features a central disulfide bond connecting two 2-hydroxyethyl groups, each esterified with a tosylate moiety. The molecular formula is , with a molecular weight of 462.62 g/mol . The disulfide bond’s redox sensitivity and the tosylate groups’ leaving capacity underpin its role as a cleavable linker.
Structural Analysis:
-
Disulfide Bridge: The -S-S- bond is prone to reduction by intracellular glutathione, facilitating payload release in cancer cells .
-
Tosylate Groups: These para-toluenesulfonate esters enhance solubility and serve as protective groups during synthetic processes .
The compound’s IUPAC name, 2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]ethyl 4-methylbenzenesulfonate, reflects its symmetrical design .
Synthesis and Physicochemical Properties
Synthetic Pathways
Bis-Tos-(2-hydroxyethyl disulfide) is synthesized via esterification of 2,2'-dithiodiethanol with toluenesulfonyl chloride. This reaction replaces hydroxyl groups with tosylates, yielding a stable intermediate for ADC conjugation .
Physicochemical Profile
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 462.62 g/mol | |
Solubility | Soluble in DMSO, DMF | |
Storage Conditions | -20°C, desiccated | |
Stability | Stable under inert conditions |
The compound’s logP value of 5.95 indicates moderate hydrophobicity, balancing solubility and membrane permeability .
Applications in Antibody-Drug Conjugates (ADCs)
Mechanism of Action
In ADCs, Bis-Tos-(2-hydroxyethyl disulfide) links monoclonal antibodies to cytotoxic agents (e.g., auristatins, maytansinoids). The disulfide bond remains stable in blood plasma (oxidizing environment) but cleaves upon internalization into cancer cells, where elevated glutathione levels (1–10 mM vs. 2–20 µM extracellularly) trigger reduction . This selective cleavage minimizes off-target toxicity.
Advantages Over Non-Cleavable Linkers
-
Controlled Payload Release: Ensures cytotoxic agents activate only in target cells .
-
Enhanced Therapeutic Index: Reduces systemic exposure compared to non-cleavable counterparts .
-
Versatility: Compatible with diverse payloads and antibodies .
A 2017 review by Beck et al. highlighted its utility in next-generation ADCs, emphasizing improved pharmacokinetics and reduced immunogenicity .
Future Directions and Challenges
While Bis-Tos-(2-hydroxyethyl disulfide) has advanced ADC technology, challenges persist:
-
Linker Stability: Optimizing half-life in circulation without compromising intracellular cleavage .
-
Payload Diversity: Expanding compatibility to novel cytotoxins (e.g., DNA disruptors, kinase inhibitors) .
-
Manufacturing Scalability: Improving yield and purity for clinical-grade production .
Ongoing research aims to engineer derivatives with tunable cleavage kinetics and enhanced targeting efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume